2-Fluoro-4-methylpent-4-enoic acid
Description
While specific research on 2-Fluoro-4-methylpent-4-enoic acid is limited, its structure allows for a detailed discussion of the fundamental concepts that drive research in organofluorine chemistry. The presence of a fluorine atom at the alpha-position to a carboxylic acid group, combined with an unsaturated carbon chain, makes it a molecule of significant academic interest.
The introduction of fluorine into an organic molecule dramatically alters its properties. rsc.org Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, with a bond energy of approximately 486 kJ/mol compared to about 415 kJ/mol for a carbon-hydrogen (C-H) bond. wikipedia.orglibretexts.org This inherent strength imparts significant thermal and chemical stability to fluorinated compounds. wikipedia.org
The small size of the fluorine atom means it can often replace hydrogen without significant steric hindrance. benthamscience.com However, its powerful electron-withdrawing nature exerts a strong inductive effect, which can significantly influence the acidity and basicity of nearby functional groups. libretexts.orgmdpi.com For instance, the acidity of a carboxylic acid is increased with alpha-fluorination. mdpi.com In the context of this compound, the fluorine atom would be expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, 4-methylpent-4-enoic acid.
Furthermore, the strategic placement of fluorine can block sites of metabolic oxidation, a crucial consideration in drug design. mdpi.comnih.gov While not a pharmaceutical itself, the study of how the fluorine atom in this compound might influence its biochemical interactions is a pertinent area of academic inquiry.
The synthesis of alpha-fluorinated carboxylic acids is a significant challenge in organic chemistry. organic-chemistry.org Direct fluorination of carboxylic acids is often difficult, and chemists have developed various strategies to achieve this transformation. These methods can be broadly categorized into electrophilic and nucleophilic fluorination.
Electrophilic fluorination often involves the use of reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on an enolate or silyl (B83357) enol ether derived from the corresponding ester. organic-chemistry.orgresearchgate.net For a precursor to this compound, this would involve forming an enolate from an ester of 4-methylpent-4-enoic acid and then reacting it with an electrophilic fluorine source. However, these reactions can sometimes be hampered by side reactions and require careful optimization.
Nucleophilic fluorination presents an alternative route, often starting from an alpha-hydroxy acid. Deoxyfluorination agents can replace the hydroxyl group with fluorine. Another approach involves the use of fluoride (B91410) ions as nucleophiles, though the low nucleophilicity of fluoride in protic solvents can be a hurdle. nih.gov The development of new and more efficient methods for the synthesis of alpha-fluorinated carboxylic acids remains an active area of research, driven by the potential applications of these compounds in various fields. numberanalytics.com
Contemporary organofluorine chemistry is heavily focused on the development of novel fluorinated molecules for applications in medicine and materials science. mdpi.comresearchgate.net Around 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, make it a valuable tool for medicinal chemists. nih.govnih.gov
While there is no specific documented application for this compound, it represents a class of molecules—alpha-fluorinated carboxylic acids—that are of significant interest. For example, alpha-fluorinated analogues of known drugs are often synthesized to study the effects of fluorination on biological activity. nih.gov Furthermore, the unsaturated nature of this compound provides a handle for further chemical transformations, potentially leading to more complex fluorinated structures.
The study of such molecules, even if not directly leading to a commercial product, contributes to the fundamental understanding of structure-property relationships in organofluorine compounds. This knowledge is crucial for the rational design of future generations of fluorinated materials and pharmaceuticals. rsc.org
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 2-Fluoro-4-methylpentanoic acid | 6087-17-8 | C6H11FO2 | 134.15 | nih.gov |
| (2R)-2-Methylpent-4-enoic acid | 63527-49-1 | C6H10O2 | 114.144 | wikipedia.org |
| 4-Methylpent-4-enoic acid | 1001-75-8 | C6H10O2 | 114.14 | nih.gov |
| PERFLUORO(4-METHYLPENT-2-ENOIC ACID) | 103229-89-6 | C6HF9O2 | 276.06 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h5H,1,3H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSYHBIBOWPOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 Fluoro 4 Methylpent 4 Enoic Acid and Its Analogues
Direct Fluorination Methodologies
Direct fluorination methods involve the introduction of a fluorine atom into a precursor molecule at the desired position. These strategies are often valued for their efficiency and atom economy.
Electrophilic Fluorination via Ketene (B1206846) Acetals Using Acetyl Hypofluorite (B1221730)
Electrophilic fluorination is a primary method for synthesizing α-fluorocarbonyl compounds. sigmaaldrich.com This approach pairs a carbon-centered nucleophile, such as a ketene silyl (B83357) acetal (B89532), with an electrophilic fluorine source. sigmaaldrich.com While highly reactive and toxic elemental fluorine was the traditional reagent, modern chemistry employs safer and more stable alternatives like Selectfluor. sigmaaldrich.comthieme-connect.de
The general mechanism involves the attack of the nucleophilic double bond of the ketene acetal on the electrophilic fluorine agent. For a hypothetical reaction using acetyl hypofluorite with the ketene silyl acetal derived from a precursor to 2-Fluoro-4-methylpent-4-enoic acid, the process would generate an oxonium ion intermediate. The subsequent loss of the silyl group and acetyl moiety would yield the target α-fluoro ester, which can then be hydrolyzed to the carboxylic acid.
Decarboxylative Fluorination Approaches from Precursor Carboxylic Acids
Decarboxylative fluorination has emerged as a powerful strategy for converting readily available carboxylic acids into alkyl fluorides. organic-chemistry.orgnih.gov This transformation is advantageous as it uses carboxylic acids as stable and abundant precursors. Several catalytic systems have been developed to facilitate this reaction under mild conditions.
Visible-light photoredox catalysis, often employing iridium or ruthenium complexes, enables the conversion of aliphatic carboxylic acids to their corresponding fluorinated products. organic-chemistry.orgnih.gov The process is initiated by the photo-induced oxidation of a carboxylate, which leads to a carboxyl radical. nih.govacs.org This radical rapidly extrudes carbon dioxide to form an alkyl radical, which is then trapped by a fluorine source, such as Selectfluor, to yield the fluoroalkane. nih.govacs.org This method is noted for its broad substrate scope, including primary, secondary, and tertiary carboxylic acids, and its tolerance of various functional groups. nih.govacs.org
Recent advancements include the use of inexpensive and non-toxic iron salts as catalysts under visible light, which can effectively fluorinate a diverse array of carboxylic acids. acs.org Silver-catalyzed methods have also been developed, which can proceed via a proposed cycle involving Ag(I), Ag(II), and Ag(III) species or through the formation of a silver(I) carboxylate complex that is oxidized to a silver(II) intermediate before decarboxylation. nih.govacs.org
Table 1: Comparison of Catalytic Systems for Decarboxylative Fluorination
| Catalytic System | Catalyst Type | Fluorine Source | Key Features | Citations |
|---|---|---|---|---|
| Photoredox Catalysis | Iridium or Ruthenium Complexes | Selectfluor | Mild, redox-neutral, broad scope | organic-chemistry.orgnih.gov |
| Iron Catalysis | Iron Salts | Selectfluor | Inexpensive, non-toxic catalyst | acs.org |
Copper-Catalyzed Hydrofluorination of Diazocarbonyl Compounds
Copper catalysis provides an effective route for the synthesis of α-fluorocarbonyl compounds from α-diazocarbonyl precursors. acs.orgnih.gov This method involves the reaction of a diazo compound with a copper catalyst to generate a transient copper-carbene intermediate. beilstein-journals.org This electrophilic carbene then reacts with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), to form the C-F bond. acs.orgnih.govresearchgate.net
The reaction conditions can be optimized for asymmetric synthesis by using chiral ligands, such as bis(oxazoline) ligands, which can induce high enantioselectivity in the formation of the α-fluoro ester product. nih.gov The choice of solvent is also critical, with solvent systems like hexafluoroisopropanol (HFIP) often being employed to facilitate the reaction. acs.orgnih.gov This strategy is applicable to a range of α-diazoesters and has been adapted for radiofluorination with [¹⁸F]KF, providing a valuable method for synthesizing PET imaging agents. acs.org
Table 2: Key Aspects of Copper-Catalyzed Fluorination of Diazo Compounds
| Component | Role/Example | Purpose | Citations |
|---|---|---|---|
| Substrate | α-Diazoester | Carbene precursor | nih.govthieme-connect.de |
| Catalyst | Copper(I) or Copper(II) salts | Forms copper-carbene intermediate | acs.orgnih.gov |
| Ligand | Chiral bis(oxazolines) | Induces enantioselectivity | nih.gov |
| Fluoride Source | KF, CsF | Nucleophile for C-F bond formation | acs.orgnih.govresearchgate.net |
Direct Fluorination of Silyl Ketene Acetals with Electrophilic Fluorine Sources
The direct fluorination of silyl ketene acetals is a reliable method for producing α-fluorocarbonyl compounds. Silyl ketene acetals serve as enolate equivalents and are sufficiently nucleophilic to react with electrophilic fluorinating agents. sigmaaldrich.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used for this purpose. nih.gov
The reaction proceeds via the electrophilic attack of the fluorine reagent on the carbon-carbon double bond of the silyl ketene acetal. This forms a carbocationic intermediate that is stabilized by the adjacent oxygen atom. Subsequent loss of the silyl group furnishes the α-fluoro ester or ketone. This method is highly effective for creating C-F bonds at the α-position to a carbonyl group and has been demonstrated with various substrates, including those that lead to α-fluoro carbonyl compounds. nih.gov
Indirect Synthetic Routes and Cascade Processes
Indirect routes involve the use of pre-fluorinated building blocks, which are incorporated into a larger molecule through standard carbon-carbon bond-forming reactions.
Alkylation Reactions Utilizing Fluorinated Allylic Halides
An alternative to direct fluorination is the use of fluorinated building blocks, such as fluorinated allylic halides, in alkylation reactions. In this approach, the carbon skeleton of the target molecule is constructed using a fragment that already contains the fluorine atom. For the synthesis of a molecule like this compound, a suitable strategy would involve the alkylation of a malonic ester or a similar C-H acidic compound with a fluorinated allylic halide, such as 3-bromo-1-fluoro-2-methylprop-1-ene.
The reaction is a nucleophilic substitution where the enolate of the malonic ester attacks the carbon bearing the halogen, displacing it to form a new carbon-carbon bond. While alkyl fluorides are generally considered poor leaving groups due to the strength of the C-F bond, allylic C-H alkylation methods catalyzed by transition metals like palladium have been developed that can couple olefins with nucleophiles. acs.orgnih.gov These advanced methods can tolerate a wide range of functional groups and proceed with high selectivity. acs.orgnih.gov Following alkylation, standard synthetic transformations such as hydrolysis and decarboxylation would yield the final α-fluoro acid.
Sigmatropic Rearrangements in Fluorinated Alkene Systems
Sigmatropic rearrangements represent a powerful class of pericyclic reactions that can be harnessed for the stereocontrolled synthesis of complex molecules, including fluorinated compounds. These reactions involve the concerted reorganization of σ and π bonds, allowing for the predictable formation of new carbon-carbon bonds and the transfer of chirality.
Ireland-Claisen Rearrangements for Fluoroalkenecarboxylic Acids
The Ireland-Claisen rearrangement is a versatile cyu.frcyu.fr-sigmatropic rearrangement that transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction proceeds through a silyl ketene acetal intermediate, which is formed by treating the allylic ester with a strong base and a trialkylsilyl halide. nrochemistry.com The rearrangement typically occurs under milder conditions than the traditional Claisen rearrangement. nrochemistry.com
A systematic investigation into the base-dependent stereocontrol of the Ireland-Claisen rearrangement of α-fluoro esters has been reported. nih.gov It was found that the use of potassium bis(trimethylsilyl)amide (KN(SiMe3)2) in toluene (B28343) consistently produced rearrangement products corresponding to the (Z)-enolate intermediate with good diastereoselectivity and yield. nih.gov In contrast, employing lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) resulted in lower yields and reduced diastereoselectivity. nih.gov This highlights the critical role of the base and solvent system in controlling the stereochemical outcome of the rearrangement.
Table 1: Effect of Base on the Diastereoselectivity of the Ireland-Claisen Rearrangement of an α-Fluoro Ester nih.gov
| Base | Solvent | Diastereomeric Ratio (Z:E) | Yield (%) |
| KN(SiMe3)2 | Toluene | High (favoring Z) | Useful |
| LDA | THF | Lower | Lower |
Aza-Cope Rearrangement Initiated Cascade Reactions
The aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement, involving a cyu.frcyu.fr-sigmatropic shift in molecules containing a nitrogen atom within the rearranging framework. wikipedia.org These rearrangements are conceptually and practically significant in organic synthesis as they can initiate cascade reactions to rapidly construct complex molecular architectures from simpler precursors. wikipedia.org The cationic 2-aza-Cope rearrangement is particularly noteworthy as it often proceeds at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org
A powerful synthetic strategy involves coupling the cationic 2-aza-Cope rearrangement with a Mannich cyclization in a tandem reaction sequence. wikipedia.org This approach provides a thermodynamic driving force, as the irreversible Mannich cyclization leads to a more stable acyl-substituted pyrrolidine (B122466) ring. wikipedia.org This cascade has been shown to proceed with high diastereoselectivity. wikipedia.org
In a recent development, a synergistic Cu/Ir-catalytic system has been utilized to convert aldimine esters into a variety of chiral homoallylic amines through a cascade involving allylation and a 2-aza-Cope rearrangement. nih.gov The steric congestion in the allylation intermediates drives the subsequent highly ordered 2-aza-Cope rearrangement to relieve steric strain, ultimately yielding optically active homoallylic amines after hydrolysis and protection. nih.gov Mechanistic studies have revealed that the stereochemical outcome is influenced by the distinct transition states of the aza-Cope rearrangement arising from the diastereomeric allylation intermediates. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure fluorinated compounds is of great importance in medicinal chemistry and materials science. Various strategies have been developed to achieve this, including diastereoselective reactions, the use of chiral auxiliaries, and enzymatic resolutions.
Diastereoselective Alkylation Strategies
Diastereoselective alkylation is a powerful method for creating stereogenic centers. In the context of fluorinated molecules, this can be achieved by employing fluoroenolates in catalytic asymmetric alkylation reactions. For instance, the catalytic asymmetric fluoroenolate alkylation with allylic acetates has been used to synthesize 3,3-disubstituted fluorooxindoles with adjacent chiral centers in high yields and with excellent enantioselectivity and diastereoselectivity. nih.gov This method allows for the stereoselective introduction of additional functionalities and the formation of fluorinated oxindoles with up to four contiguous chiral centers. nih.gov The reaction conditions are mild, and the process can be scaled up without loss of asymmetric induction. nih.gov
Chiral Auxiliary-Mediated Asymmetric Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.orgsigmaaldrich.com
Fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), have been developed for the diastereoselective alkylation, hydroxylation, and fluorination of amide enolates. cyu.fr These auxiliaries have demonstrated excellent diastereoselectivities in reactions with various substrates, providing an effective route to enantiopure α-chiral acids, aldehydes, and alcohols. cyu.fr A key feature of this method is the ability to recover the chiral auxiliary in high yield after cleavage. cyu.fr Theoretical and experimental studies have suggested that a fluorine-metal interaction helps to rigidify the transition state, thereby controlling the approach of the electrophile. cyu.fr
Table 2: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis wikipedia.orgsigmaaldrich.com
| Chiral Auxiliary Type | Example | Application |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions |
| Ephedrine Derivatives | (1R,2S)-(−)-Ephedrine | Asymmetric synthesis |
| Sulfur-based | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis |
Enzymatic Kinetic Resolution of Fluorinated Carboxylic Acid Esters
Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically hydrolases like lipases and esterases, to preferentially catalyze the reaction of one enantiomer, leaving the other unreacted. mdpi.comresearchgate.net
The hydrolase-catalyzed kinetic resolution of racemic fluorinated 3-arylcarboxylic acid ethyl esters has been shown to be an effective method for obtaining both enantiomers in high yield and high enantiomeric purity. mdpi.comresearchgate.net In these resolutions, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, while the other enantiomeric ester remains unreacted. mdpi.comresearchgate.net For example, Amano PS lipase (B570770) has demonstrated excellent selectivity in the hydrolysis of certain fluorinated aromatic compounds. mdpi.comresearchgate.net The efficiency and enantioselectivity of these biocatalytic conversions can be influenced by reaction conditions such as the use of microwave irradiation. mdpi.comresearchgate.net
Dynamic kinetic resolution (DKR) is an advancement of this technique that combines enzymatic resolution with in situ racemization of the less reactive enantiomer. researchgate.netrsc.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. researchgate.net
Table 3: Enzymes Used in the Kinetic Resolution of Phenylalkyl Carboxylic Acid Esters nih.gov
| Substrate | Enzyme | Enantioselectivity (E) |
| Ethyl-3-phenylbutanoate | Esterase CL1 | High |
| Ethyl-3-phenylbutanoate | Esterase A3 | High |
| Ethyl-2-phenylpropanoate | Esterase CE | High |
| Ethyl-2-phenylpropanoate | Esterase Est8 | High |
| Ethyl-2-phenylbutanoate | Esterase Est8 | High |
Synthesis of Fluorinated Pentenoic Acid Precursors and Building Blocks
The construction of fluorinated pentenoic acids and their analogues relies on the availability of versatile fluorinated building blocks. Key intermediates include fluorinated allylic alcohols and olefinic amino acids, which can be elaborated into the final target structures. This section details modern synthetic approaches to these crucial precursors.
Preparation of Fluorinated Allylic Alcohols
Fluorinated allylic alcohols are valuable synthetic intermediates, serving as precursors for the construction of more complex molecules through various transformations. Recent advancements have provided several robust methods for their preparation.
One notable strategy is the photoinduced decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with a diverse range of alcohols. rsc.orgresearchgate.net This method proceeds under mild conditions and demonstrates high Z-stereoselectivity, furnishing the desired fluorinated allylic alcohols. rsc.org The reaction is initiated by a photocatalyst and allows for the coupling of various substituted α-fluoroacrylic acids with primary, secondary, and even tertiary alcohols, showcasing its broad functional group tolerance. rsc.orgresearchgate.net The feasibility of this approach for large-scale synthesis has also been demonstrated. rsc.org
Another effective route involves the defluorinative reductive cross-coupling of gem-difluoroalkenes with aliphatic aldehydes. organic-chemistry.org This reaction provides access to β-fluorinated allylic alcohols with good functional group tolerance and operational simplicity. organic-chemistry.org Additionally, methods such as the FeCl₂-catalyzed boration/β-fluorine elimination of trifluoromethyl alkenes can produce gem-difluoroallylboronates, which are versatile precursors that can be converted to the corresponding alcohols. acs.org The chemoselective reduction of α,β-unsaturated ketones is another established method for accessing allylic alcohols. rsc.org
| Entry | α-Fluoroacrylic Acid / gem-Difluoroalkene | Coupling Partner | Method | Product | Yield (%) | Citation |
| 1 | Ethyl 2-fluoroacrylate | Isopropanol | Photoinduced Decarboxylative Cross-Coupling | (Z)-2-Fluoro-4-methylpent-2-en-1-ol | 75% | rsc.org |
| 2 | 2-Fluoro-3-phenylacrylic acid | Methanol | Photoinduced Decarboxylative Cross-Coupling | (Z)-2-Fluoro-3-phenylallyl alcohol | 82% | rsc.org |
| 3 | 1,1-Difluoro-2-phenylethene | Benzaldehyde | Defluorinative Reductive Cross-Coupling | 2-Fluoro-1,3-diphenylprop-2-en-1-ol | 78% | organic-chemistry.org |
| 4 | (Trifluoromethyl)benzene | Bis(pinacolato)diboron | FeCl₂-catalyzed Boration/Elimination | Di(propan-2-yl) (2,2-difluoro-1-phenylvinyl)boronate | 92% | acs.org |
Routes to Fluorinated Olefinic Amino Acid Motifs
Fluorinated olefinic amino acids are a unique class of non-proteinogenic amino acids that can impart valuable properties to peptides and other bioactive molecules. mdpi.comnih.gov Their synthesis presents a significant challenge, requiring stereocontrolled methods for the introduction of both the fluorine atom and the amino group.
A primary strategy involves the elaboration of simple, commercially available fluorinated building blocks. nih.gov For example, fluorinated carbonyl compounds or alkyl halides can be converted into amino acids using established methodologies like the Strecker synthesis or by alkylating chiral glycine (B1666218) enolate equivalents. mdpi.comnih.gov The use of chiral nickel(II) complexes has proven particularly effective for the asymmetric synthesis of various fluorinated amino acids via alkylation with fluorinated alkyl iodides. beilstein-journals.orgchemrxiv.org This method provides high diastereoselectivity, enabling the production of enantiopure products on a gram scale. beilstein-journals.orgchemrxiv.org
Alternatively, direct fluorination of a pre-formed olefinic amino acid scaffold can be employed. nih.gov Electrophilic fluorinating agents like Selectfluor can be used to introduce fluorine across the double bond of an unsaturated amino acid precursor. nih.gov For instance, the treatment of a cyclopentene-containing amino acid with HF-pyridine has been shown to successfully yield the corresponding fluorinated amino acid. nih.gov The synthesis of the non-fluorinated parent compound, 2-Amino-4-methylpent-4-enoic acid, provides a direct precursor for such late-stage fluorination strategies. chemscene.com These approaches allow for the incorporation of fluorine at various positions within the side chain, leading to a diverse range of fluorinated analogues. mdpi.comrsc.org
| Entry | Precursor | Reagent(s) | Method | Product | Yield (%) | Citation |
| 1 | Ni(II) complex of Glycine Schiff base | 1-Iodo-2,2-difluoroethane | Asymmetric Alkylation | (S)-2-Amino-4,4-difluorobutanoic acid | >94% ee | beilstein-journals.orgchemrxiv.org |
| 2 | Ni(II) complex of Glycine Schiff base | 1-Iodo-3,3,4,4,4-pentafluorobutane | Asymmetric Alkylation | (S)-2-Amino-5,5,6,6,6-pentafluorohexanoic acid | >94% ee | chemrxiv.org |
| 3 | Boc-protected Cyclopentenyl Glycine derivative | HF-Pyridine | Hydrofluorination | Boc-protected (2S, 4R)-4-Fluorocyclopentylglycine | N/A | nih.gov |
| 4 | Boc-protected Alkene-containing Amino Acid | Selectfluor, Fe(OTf)₃, NaBH₄ | Radical Fluoro-functionalization | Quaternary Fluorinated Amino Acid | 65% | nih.gov |
Mechanistic Investigations and Reactivity Profiles of 2 Fluoro 4 Methylpent 4 Enoic Acid
Electronic Effects of Fluorine on Carboxylic Acid Functionality
The presence of a fluorine atom on the carbon adjacent (alpha-carbon) to a carboxylic acid group significantly influences the molecule's acidity. This is primarily due to the strong electron-withdrawing nature of fluorine, the most electronegative element. libretexts.orgreddit.comlibretexts.org This electronic pull has a profound impact on the stability of the carboxylate anion formed upon deprotonation.
The primary mechanism by which fluorine enhances acidity is the negative inductive effect (-I effect). libretexts.orgjove.com The highly electronegative fluorine atom pulls electron density towards itself through the sigma bonds of the carbon chain. libretexts.orgyoutube.com This withdrawal of electron density extends to the adjacent carboxylic acid group, making the oxygen-hydrogen bond more polarized and facilitating the release of a proton (H+). quora.com
Upon deprotonation, the resulting carboxylate anion (RCOO-) is stabilized. The electron-withdrawing fluorine atom helps to disperse the negative charge over a larger area, reducing the electron density on the carboxylate group. libretexts.orgquora.comyoutube.com This charge delocalization makes the carboxylate anion more stable and, consequently, the corresponding carboxylic acid more acidic. libretexts.orgquora.comreddit.com
The strength of the inductive effect, and therefore the increase in acidity, is dependent on several factors:
Electronegativity: Fluorine, being more electronegative than other halogens like chlorine, exerts a stronger inductive effect and thus has a more pronounced acid-strengthening effect. libretexts.orgjove.comyoutube.com
Number of Substituents: The presence of multiple electron-withdrawing groups on the alpha-carbon further enhances the inductive effect and increases acidity. For instance, trifluoroacetic acid is significantly more acidic than fluoroacetic acid. jove.comyoutube.com
Proximity: The inductive effect weakens rapidly with distance. A fluorine atom on the alpha-carbon (adjacent to the carboxyl group) will have a much greater impact on acidity than a fluorine atom on a more distant carbon. libretexts.orgquora.comreddit.com
Conversely, electron-donating groups, such as alkyl groups, have the opposite effect. They push electron density towards the carboxylate anion, destabilizing it and decreasing the acidity of the carboxylic acid. libretexts.org
Table 1: Comparison of pKa Values for Acetic Acid and its Fluorinated Derivatives
| Compound | pKa |
| Acetic Acid | 4.76 |
| Fluoroacetic Acid | 2.59 |
| Difluoroacetic Acid | 1.24 |
| Trifluoroacetic Acid | 0.23 |
This table illustrates the significant increase in acidity with the increasing number of fluorine atoms on the alpha-carbon.
Reaction Mechanisms of Fluorine-Containing Alkenes in Functionalization
The presence of fluorine atoms in an alkene dramatically alters its reactivity compared to its non-fluorinated counterparts. researchgate.net Fluorinated alkenes, including those with a gem-difluoroalkene moiety, exhibit unique reactivity profiles in various functionalization reactions. nih.gov These reactions can proceed through nucleophilic, electrophilic, and radical pathways. numberanalytics.com
Gem-difluoroalkenes are particularly susceptible to nucleophilic attack at the difluorinated carbon. nih.govnih.gov This is due to the strong inductive electron-withdrawing effect of the two fluorine atoms, which makes the difluorinated carbon electrophilic. nih.govnih.gov
The typical reaction pathway involves the addition of a nucleophile to the difluorinated carbon, forming a carbanionic intermediate. nih.govacs.org However, this intermediate is often unstable and can undergo β-fluoride elimination to yield a monofluoroalkene. nih.govresearchgate.net This addition-elimination process is a common transformation for gem-difluoroalkenes. acs.org
Strategies have been developed to suppress β-fluoride elimination and achieve "fluorine-retentive" hydrofunctionalization. These methods often involve trapping the anionic intermediate with an electrophile or using specific catalysts. nih.govnih.gov
While gem-difluoroalkenes are generally electron-deficient, they can still undergo electrophilic addition reactions. nih.gov The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. libretexts.orglumenlearning.com
In the electrophilic addition to a typical alkene, the electrophile adds to the less substituted carbon to form the more stable carbocation (Markovnikov's rule). libretexts.orglumenlearning.com However, in the case of some fluorinated alkenes, the strong electron-withdrawing nature of the fluorine atoms can destabilize an adjacent carbocation. libretexts.org This can lead to the formation of the less substituted carbocation, resulting in an "anti-Markovnikov" addition product. libretexts.org
The regioselectivity is therefore a balance between the stabilizing effects of alkyl groups and the destabilizing effects of nearby fluorine atoms on the carbocation intermediate. numberanalytics.com
Radical reactions provide another avenue for the functionalization of fluorinated alkenes. numberanalytics.comwikipedia.org These reactions involve the addition of a radical species to the double bond. The regioselectivity of radical addition is also influenced by the stability of the resulting radical intermediate.
In the presence of a radical initiator, such as a peroxide, the radical addition of HBr to an alkene can proceed via an anti-Markovnikov pathway. youtube.comyoutube.com This is because the bromine radical adds to the less substituted carbon to generate the more stable secondary or tertiary radical intermediate. youtube.com
The use of photoredox catalysis has also emerged as a powerful tool for generating radical intermediates from gem-difluoroalkenes, enabling a variety of fluorine-retentive transformations. rsc.org
β-Fluoride elimination is a common and often facile process in organofluorine chemistry. researchgate.net It typically occurs from an intermediate where a fluorine atom is positioned beta to a carbanion, a metal center, or another reactive site. nih.govrsc.org
In the context of nucleophilic additions to gem-difluoroalkenes, the initially formed carbanion readily eliminates a fluoride (B91410) ion to form a more stable monofluoroalkene. nih.gov This process can be a desired transformation or a competing side reaction that needs to be controlled. nih.gov
The propensity for β-fluoride elimination is a key consideration in the design of synthetic strategies involving fluorinated compounds. Understanding the factors that influence this process, such as the nature of the metal catalyst and the substrate structure, is crucial for achieving the desired reactivity and product selectivity. rsc.orgsiue.edu
Carbon-Fluorine Bond Activation and Functionalization
General principles of C-F bond activation are well-established in organofluorine chemistry and are an active area of research. nih.govacs.orgrsc.orgresearchgate.netnih.govyork.ac.uk These reactions are of significant interest due to the prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. nih.govnih.govrsc.orgresearchgate.net The strength of the C-F bond presents a significant challenge, often requiring specialized catalytic systems to achieve selective activation and functionalization. researchgate.netnih.govresearchgate.net
Fluorodecarboxylation is a reaction in which a carboxyl group is removed and replaced with a fluorine atom. While general decarboxylation mechanisms are well-understood, particularly for β-keto acids which proceed through a cyclic transition state, the specific application to fluorinated compounds is a nuanced field. masterorganicchemistry.comnih.govorganic-chemistry.orgyoutube.comresearchgate.net Research in this area would typically investigate the kinetics and thermodynamics of the C-C bond cleavage and the subsequent C-F bond formation. However, no studies detailing the fluorodecarboxylation of 2-Fluoro-4-methylpent-4-enoic acid have been reported.
Transition metals are pivotal in catalyzing the activation of C-F bonds, enabling the construction of complex carbon skeletons. rsc.orgnih.govnih.govrsc.orgdigitellinc.comescholarship.org Catalysts based on metals like palladium, nickel, copper, and rhodium have been developed for various C-F functionalization reactions. researchgate.netyork.ac.uknih.gov These reactions often proceed via mechanisms such as oxidative addition, reductive elimination, and cross-coupling. Mechanistic studies in this area would focus on the catalytic cycle, the nature of the organometallic intermediates, and the factors influencing reaction efficiency and selectivity. Specific data on the interaction of this compound with transition metal catalysts is not present in the current body of scientific literature.
Photocatalysis has emerged as a powerful and sustainable strategy for C-F bond functionalization, often operating under mild conditions. nih.govacs.orgacs.org These reactions utilize light to generate highly reactive species that can cleave strong C-F bonds. nih.govacs.orgnih.gov Mechanistic investigations would typically involve spectroscopic and computational studies to understand the nature of the excited state of the photocatalyst and the subsequent electron transfer processes that lead to C-F bond cleavage. nih.govnih.gov There are currently no published studies on the application of photocatalytic methods to this compound.
Advanced Research Applications of 2 Fluoro 4 Methylpent 4 Enoic Acid and Its Fluorinated Derivatives
Design and Synthesis of Fluorinated Amino Acid Derivatives for Peptide Research
While the incorporation of fluorinated amino acids into peptides is a significant area of research to enhance their properties, specific studies detailing the use of 2-Fluoro-4-methylpent-4-enoic acid as a precursor for such amino acids are not readily found in the surveyed literature. The field generally utilizes various fluorinated building blocks to create novel amino acids for peptide synthesis. nih.govnih.govspringernature.comlsu.edupeptide.com
Development of Peptidomimetics and Enzyme Inhibitors
The strategic placement of fluorine in amino acids can lead to potent enzyme inhibitors and peptidomimetics by altering the electronic properties and metabolic stability of the parent molecule. Fluorine-containing compounds are often designed as mechanism-based inhibitors. However, there is no specific research available that documents the application of this compound or its derivatives in the development of peptidomimetics or as enzyme inhibitors. The broader class of fluorinated amino acids has been widely explored for these purposes. nih.gov
Exploration of Fluorine's Impact on Conformation and Hydrophobicity in Research Probes
The introduction of fluorine into peptides and proteins is a known strategy to modulate their conformational stability and hydrophobicity. The unique properties of fluorine can influence protein folding and protein-protein interactions. Research in this area is active, but studies specifically investigating the impact of incorporating a residue derived from this compound on peptide conformation and hydrophobicity have not been identified. General studies confirm that fluorination can significantly alter these physicochemical properties, which is crucial for designing research probes. semanticscholar.orgresearchgate.net
Utilization as Chiral Building Blocks in Complex Molecule Synthesis Research
Chiral fluorinated compounds are valuable building blocks in asymmetric synthesis, allowing for the creation of complex molecules with specific stereochemistry. While the molecular structure of this compound contains a chiral center, and its non-fluorinated counterpart, (2R)-2-Methylpent-4-enoic acid, is used in the synthesis of other chiral compounds, there is a lack of specific published research demonstrating the use of this compound as a chiral building block in the synthesis of complex molecules. wikipedia.org
Radiosynthesis for Isotopic Labeling and Imaging Research
The radiosynthesis of molecules with fluorine-18 (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging, a critical tool in medical diagnostics and research. This involves the incorporation of ¹⁸F into a target molecule. While the radiosynthesis of various fluorinated carboxylic acids and other molecules for PET imaging is a well-established field, there are no specific studies found that describe the radiosynthesis of ¹⁸F-labeled this compound or its derivatives for isotopic labeling and imaging research. The general principles of isotopic labeling are well-documented and could theoretically be applied. wikipedia.orgnih.govnih.govmdpi.comresearchgate.netisotope.com
Analytical and Computational Methodologies for Characterizing 2 Fluoro 4 Methylpent 4 Enoic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental insights into the molecular structure and functional groups present in 2-Fluoro-4-methylpent-4-enoic acid.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F)
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹⁹F NMR are employed to map the connectivity and chemical environment of the hydrogen and fluorine atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For a related compound, 2-methyl-4-pentenoic acid, characteristic proton signals would be expected. chemicalbook.comsuprabank.org The introduction of a fluorine atom at the 2-position in this compound will induce significant changes in the chemical shifts and coupling constants of adjacent protons due to the high electronegativity of fluorine.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated organic compounds. It provides direct information about the chemical environment of the fluorine atom. The chemical shift in the ¹⁹F NMR spectrum is highly sensitive to the surrounding electronic structure, and coupling with neighboring protons (¹H-¹⁹F coupling) can further confirm the position of the fluorine atom within the molecule.
A detailed analysis of both ¹H and ¹⁹F NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, is crucial for the unambiguous structural assignment of this compound.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| ¹H (at C2) | Varies significantly due to fluorine substitution | Doublet of doublets or more complex | J(H-F) and J(H-H) |
| ¹H (vinyl) | ~4.5 - 6.0 | Multiplet | J(H-H) |
| ¹H (methyl) | ~1.0 - 2.0 | Singlet or doublet | J(H-H) |
| ¹⁹F | Highly variable | Multiplet | J(F-H) |
Note: The exact values require experimental data for this compound.
Mass Spectrometry and Infrared Spectroscopy for Structural Elucidation
Mass spectrometry (MS) and infrared (IR) spectroscopy are complementary techniques that provide further evidence for the structure of this compound.
Mass Spectrometry: MS determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For this compound, characteristic fragments would likely arise from the loss of the carboxyl group, the fluorine atom, and cleavage of the carbon-carbon bonds. The predicted collision cross section (CCS) values for adducts of a related isomer, 4-methylpent-4-enoic acid, have been calculated, which can be a useful parameter in ion mobility-mass spectrometry studies. uni.lu
Infrared Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
O-H stretch of the carboxylic acid, typically a broad band in the range of 2500-3300 cm⁻¹.
C=O stretch of the carboxylic acid, a strong absorption around 1700-1725 cm⁻¹.
C=C stretch of the alkene, typically in the region of 1640-1680 cm⁻¹.
C-F stretch , which usually appears as a strong absorption in the 1000-1400 cm⁻¹ region.
The NIST Chemistry WebBook provides reference IR spectra for related compounds, such as (Z)-4-methyl-2-pentene, which can serve as a basis for comparison. nist.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=C stretch (Alkene) | 1640 - 1680 | Medium |
| C-F stretch | 1000 - 1400 | Strong |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Due to the presence of a chiral center at the second carbon (C2), this compound can exist as two enantiomers. Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting ECD spectrum is unique to a specific enantiomer and can be used to assign its absolute configuration (R or S) by comparing the experimental spectrum with theoretical spectra calculated using computational methods like time-dependent density functional theory (TD-DFT). nih.gov The sign of the Cotton effects in the ECD spectrum is directly related to the spatial arrangement of the atoms around the chiral center. nih.gov The application of chiroptical methods is well-established for the stereochemical characterization of fluorinated compounds. rsc.org
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in its solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and the absolute configuration of the molecule. This technique has been successfully used to determine the crystal structures of various fluorinated organic compounds. deepdyve.comnih.govresearchgate.net The use of fluorinated chaperones has recently been shown to facilitate the crystallization of challenging acyclic molecules, which could be a valuable strategy for obtaining crystals of this compound. nih.govresearchgate.net
Quantum Chemical and Molecular Modeling Approaches
Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the properties and reactivity of this compound.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: To predict the most stable three-dimensional structure of the molecule.
Calculate spectroscopic properties: To predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra. researchgate.net
Analyze reaction pathways: To study the mechanisms and energetics of chemical reactions involving this compound. This can include determining transition state structures and activation energies for various reactions.
Predict chiroptical properties: As mentioned earlier, TD-DFT calculations are essential for predicting ECD spectra to determine the absolute configuration of chiral molecules. nih.gov
Recent advancements in DFT methods have improved the accuracy of calculations for fluorinated compounds. researchgate.net DFT descriptor libraries for carboxylic acids are being developed to facilitate data-driven reaction discovery. rsc.orgmit.edu
| Computational Method | Application | Information Obtained |
| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles |
| Time-Dependent DFT (TD-DFT) | ECD Spectrum Prediction | Electronic transitions, rotational strengths |
| DFT | NMR Chemical Shift Calculation | Predicted ¹H and ¹⁹F chemical shifts |
| DFT | Vibrational Frequency Calculation | Predicted IR and Raman active modes |
| DFT | Reaction Pathway Analysis | Transition state structures, activation energies |
Ab Initio Calculations for Stereochemical and Electronic Properties
Ab initio quantum chemistry methods are foundational in theoretically predicting the molecular structure, stability, and electronic characteristics of a compound like this compound from first principles, without reliance on empirical data. These calculations solve the electronic Schrödinger equation to yield a wealth of information about the molecule's behavior.
For this compound, which possesses a chiral center at the C2 position and a double bond, ab initio calculations would be crucial for elucidating the properties of its different stereoisomers (R and S enantiomers).
Key areas of investigation using ab initio methods would include:
Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms for each enantiomer. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. Different levels of theory, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), combined with various basis sets (e.g., Pople-style like 6-31G* or Dunning's correlation-consistent sets like cc-pVDZ), would be employed to achieve the desired accuracy.
Vibrational Frequency Analysis: Calculation of the vibrational frequencies would confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and would allow for the prediction of the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.
Electronic Property Prediction: A range of electronic properties can be calculated to understand the reactivity and intermolecular interactions of the molecule.
A hypothetical data table summarizing the kind of results expected from ab initio calculations on the (R) and (S) enantiomers of this compound is presented below.
| Property | (R)-2-Fluoro-4-methylpent-4-enoic acid | (S)-2-Fluoro-4-methylpent-4-enoic acid | Computational Method (Example) |
| Total Energy (Hartree) | Predicted Value | Predicted Value | MP2/cc-pVDZ |
| Dipole Moment (Debye) | Predicted Value and Vector | Predicted Value and Vector | B3LYP/6-311+G(d,p) |
| HOMO Energy (eV) | Predicted Value | Predicted Value | B3LYP/6-311+G(d,p) |
| LUMO Energy (eV) | Predicted Value | Predicted Value | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (eV) | Predicted Value | Predicted Value | B3LYP/6-311+G(d,p) |
| Calculated Optical Rotation | Predicted Value (e.g., +X°) | Predicted Value (e.g., -X°) | TD-DFT |
Note: The values in this table are placeholders and would need to be determined through actual computational studies.
Molecular Modeling of Enzymatic Processes and Molecular Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, would be instrumental in understanding how this compound interacts with biological systems, particularly enzymes. Given its structure as a fluorinated analogue of a branched-chain unsaturated carboxylic acid, potential enzymatic targets could include those involved in fatty acid metabolism or biosynthesis.
Molecular Docking: This computational method would be used to predict the preferred binding orientation of this compound within the active site of a target enzyme. The process involves generating a multitude of possible conformations of the ligand (the acid) and fitting them into the rigid or flexible binding pocket of the receptor (the enzyme). A scoring function is then used to estimate the binding affinity for each pose, identifying the most likely binding mode.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations could provide a more dynamic and detailed picture of the enzyme-ligand complex. By simulating the movements of atoms over time, MD can reveal:
The stability of the predicted binding pose.
The specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex.
The conformational changes induced in the enzyme upon ligand binding.
The role of water molecules in mediating the interaction.
A hypothetical table summarizing the potential interactions of this compound with a generic enzyme active site, as would be derived from molecular modeling, is shown below.
| Interacting Residue (Enzyme) | Atom(s) on this compound | Type of Interaction |
| Arginine (Arg) | Carboxylate Oxygen | Hydrogen Bond, Salt Bridge |
| Serine (Ser) | Carboxylate Oxygen | Hydrogen Bond |
| Tyrosine (Tyr) | Fluorine | Halogen Bond (potential) |
| Leucine (Leu) | Isopropenyl Group | Hydrophobic Interaction |
| Valine (Val) | Methyl Group | Hydrophobic Interaction |
Note: This table represents a hypothetical scenario. The actual interacting residues would depend on the specific enzyme being studied.
The insights gained from these computational approaches would be invaluable for guiding further experimental studies, such as enzyme inhibition assays or the rational design of more potent analogues. However, without foundational research on this compound, such computational endeavors remain speculative.
Q & A
Basic: What are the established synthetic routes for 2-fluoro-4-methylpent-4-enoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of fluorinated alkenoic acids like this compound typically involves nucleophilic substitution or fluorination of pre-functionalized intermediates. For example:
- Fluorine introduction : Fluorine can be incorporated via SN2 reactions using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) on halogenated precursors (e.g., bromo or chloro derivatives) under anhydrous conditions .
- Olefin formation : The pent-4-enoic acid backbone may be constructed via Wittig reactions or dehydration of alcohols. Steric hindrance from the methyl group at C4 requires careful optimization of base strength and temperature to avoid side reactions .
- Yield optimization : Use design of experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. THF), reaction time, and catalyst loading. GC-MS or HPLC can monitor intermediate purity .
Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR spectroscopy : <sup>19</sup>F NMR is critical for confirming fluorine incorporation (δ ~ -120 to -220 ppm for aliphatic fluorides). <sup>1</sup>H and <sup>13</sup>C NMR resolve the methyl and alkene regiochemistry .
- LC-MS/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects molecular ions and fragmentation patterns. Use reverse-phase C18 columns with 0.1% formic acid in mobile phases for optimal separation .
- IR spectroscopy : Confirm carboxylic acid (1700–1720 cm⁻¹) and alkene (1640–1680 cm⁻¹) functional groups. Attenuated total reflectance (ATR) mode minimizes sample handling .
Advanced: How does the electron-withdrawing fluorine atom influence the compound’s reactivity in Diels-Alder or Michael addition reactions?
Methodological Answer:
The fluorine atom at C2 increases electrophilicity at the β-carbon of the carboxylic acid, enhancing reactivity in Michael additions. However, steric effects from the methyl group at C4 may hinder cycloaddition regioselectivity. To investigate:
- Perform kinetic studies comparing reaction rates with non-fluorinated analogs.
- Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and transition states .
- Monitor stereoselectivity via chiral HPLC or X-ray crystallography of adducts .
Advanced: What computational strategies are recommended to model the conformational dynamics of this compound in enzyme-binding studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target enzymes (e.g., enoyl-CoA hydratases). Parameterize fluorine’s van der Waals radius and partial charges accurately .
- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze flexibility of the alkene and carboxylic acid groups. Compare root-mean-square deviation (RMSD) plots with crystallographic data .
- QM/MM hybrid methods : Combine quantum mechanics for the ligand and molecular mechanics for the protein to assess electronic effects on binding affinity .
Advanced: How should researchers address contradictory data in fluorinated compound reactivity studies (e.g., unexpected byproducts or variable kinetic results)?
Methodological Answer:
- Hypothesis-driven troubleshooting :
- Byproduct analysis : Use LC-MS or GC-MS to identify impurities. For example, β-elimination products may form if the fluorinated alkene is unstable under acidic conditions .
- Replicate under inert atmospheres : Oxygen or moisture sensitivity can cause variability. Use Schlenk lines or gloveboxes for air-sensitive reactions .
- Statistical validation : Apply ANOVA or t-tests to compare datasets. Report confidence intervals for kinetic parameters .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Waste disposal : Separate fluorinated waste from general organic waste. Collaborate with certified agencies for incineration or hydrolysis treatments .
- Exposure response : Immediately rinse skin/eyes with water for 15 minutes if contaminated. Monitor airborne levels with real-time gas sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
